Ethyltriiodogermane
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Overview
Description
Ethyltriiodogermane is an organogermanium compound with the chemical formula C2H5GeI3. It is characterized by the presence of an ethyl group (C2H5) attached to a germanium atom, which is further bonded to three iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltriiodogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with ethyl iodide (C2H5I) in the presence of a reducing agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+3C2H5I→C2H5GeI3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyltriiodogermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and ethyl iodide.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and ethyl iodide (C2H5I).
Reduction: Lower oxidation state germanium compounds.
Substitution: Ethyltrichlorogermane (C2H5GeCl3) or ethyltribromogermane (C2H5GeBr3).
Scientific Research Applications
Ethyltriiodogermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are investigating its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyltriiodogermane involves its interaction with various molecular targets. The germanium atom can form stable complexes with biomolecules, potentially affecting their function. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Ethyltrichlorogermane (C2H5GeCl3): Similar structure but with chlorine atoms instead of iodine.
Ethyltribromogermane (C2H5GeBr3): Similar structure but with bromine atoms instead of iodine.
Methyltriiodogermane (CH3GeI3): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs. The ethyl group also provides different steric and electronic effects compared to the methyl group .
Properties
CAS No. |
4916-38-5 |
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Molecular Formula |
C2H5GeI3 |
Molecular Weight |
482.40 g/mol |
IUPAC Name |
ethyl(triiodo)germane |
InChI |
InChI=1S/C2H5GeI3/c1-2-3(4,5)6/h2H2,1H3 |
InChI Key |
YJRRAEXVMXWZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](I)(I)I |
Origin of Product |
United States |
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